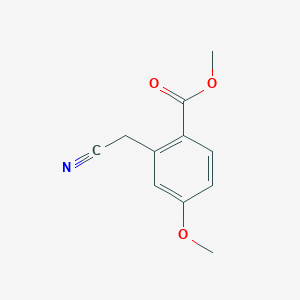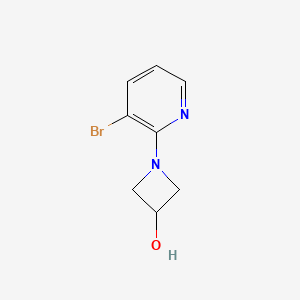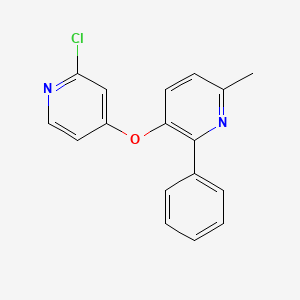
2-(4-Fluorophenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the boronate ester. The general reaction scheme is as follows:
4-Fluorophenylboronic acid+Diol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its unique reactivity and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug development, particularly as a precursor to boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to introduce boron atoms into the molecular structure.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, forming boronate esters or boron-nitrogen bonds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Phenyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Fluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both a fluorophenyl group and a boronate ester moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and various applications.
Propiedades
Fórmula molecular |
C8H8BFO2 |
|---|---|
Peso molecular |
165.96 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
Clave InChI |
QBBPVRDQYXXGDG-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)



![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
![2-Oxaspiro[5.5]undecan-9-one](/img/structure/B13986244.png)







